

Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2,5-difluorophenyl)methanol
Cat. No.:	B591644

[Get Quote](#)

CAS Number: 1159186-56-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(3-Bromo-2,5-difluorophenyl)methanol**, a key building block in synthetic organic chemistry. This document compiles its chemical and physical properties, safety and handling information, a plausible synthetic route with detailed experimental protocols, and its applications in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Physical Properties

(3-Bromo-2,5-difluorophenyl)methanol is a halogenated aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	1159186-56-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[2]
Molecular Weight	223.01 g/mol	[2]
IUPAC Name	(3-Bromo-2,5-difluorophenyl)methanol	N/A
Synonyms	3-Bromo-2,5-difluorobenzyl alcohol	[2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White powder	[4]
Boiling Point	254.0 ± 35.0 °C (Predicted)	[5]
Purity	≥98%	[6]
Storage	Store at room temperature in a dry, sealed container.	[4]

Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** can be logically achieved through a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination of the starting material to form 3-bromo-2,5-difluorobenzaldehyde, which is then reduced to the target alcohol.

Experimental Workflow

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Step 1

Deamination with NaNO_2 , H_3PO_2

3-Bromo-2,5-difluorobenzaldehyde

Step 2

Reduction with NaBH_4

(3-Bromo-2,5-difluorophenyl)methanol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(3-Bromo-2,5-difluorophenyl)methanol**.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a known procedure for the deamination of a substituted aniline.[\[7\]](#)

Methodology:

- A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed.[\[7\]](#)
- To this solution, 188 mL of 50-52% aqueous hypophosphorous acid is added.[\[7\]](#)
- A solution of 6.8 g of sodium nitrite (NaNO_2) in 38 mL of water is added dropwise over 15 minutes while maintaining the temperature between 15-20 °C using an ice bath.[\[7\]](#)

- After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional hour.[7]
- The reaction mixture is then poured into 1 L of an ice/water mixture and extracted three times with 300 mL portions of dichloromethane (CH_2Cl_2).[7]
- The combined organic extracts are washed with water, twice with 10% sodium hydroxide (NaOH) solution, and then twice more with water (250 mL for each wash).[7]
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure to yield 3-bromo-2,5-difluorobenzaldehyde.[7]

Step 2: Reduction to (3-Bromo-2,5-difluorophenyl)methanol

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Methodology:

- Dissolve the 3-bromo-2,5-difluorobenzaldehyde obtained in the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar ratio of NaBH_4 to the aldehyde is typically 1:1 to 1.5:1.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
- Remove the organic solvent under reduced pressure.

- Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **(3-Bromo-2,5-difluorophenyl)methanol**.
- The product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Development

(3-Bromo-2,5-difluorophenyl)methanol is a valuable intermediate in several areas of chemical synthesis:

- Pharmaceutical Synthesis: It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents allows for a variety of cross-coupling and nucleophilic substitution reactions to generate more complex and potentially therapeutic molecules.
- Agrochemicals: This compound is utilized in the production of new pesticides and herbicides. Its unique structure can be modified to enhance the efficacy and selectivity of these agrochemicals.
- Materials Science: It is also employed in the preparation of advanced materials such as liquid crystals and polymers, where its functional groups can be tailored to achieve desired properties.

Safety and Handling

(3-Bromo-2,5-difluorophenyl)methanol is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Statements

Hazard Statement	Description	Source
H315	Causes skin irritation.	[2]
H319	Causes serious eye irritation.	[2]
H335	May cause respiratory irritation.	[2]

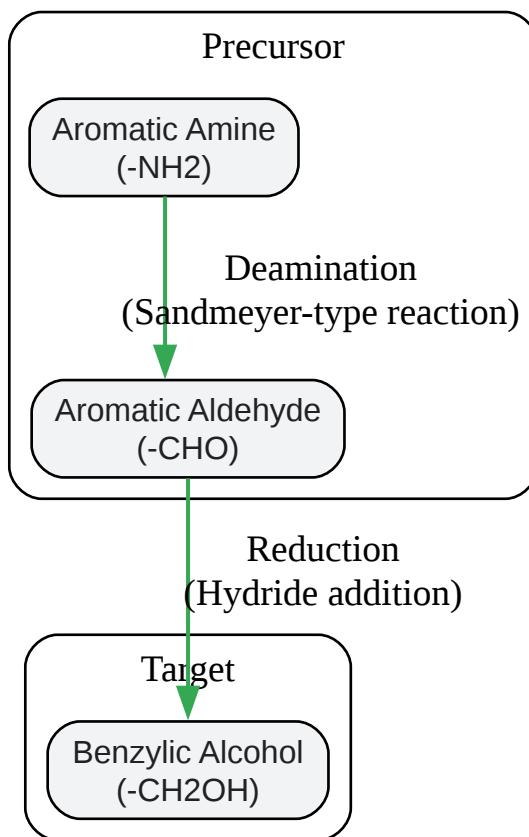
Handling Precautions:

- P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[2\]](#)
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[2\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)

Storage:

- Store in a well-ventilated place. Keep the container tightly closed.[\[2\]](#)
- Store locked up.[\[2\]](#)

Incompatible Materials:


- Strong oxidizing agents.[\[2\]](#)

Hazardous Decomposition Products:

- Under fire conditions, it may decompose to form carbon oxides, hydrogen bromide, and hydrogen fluoride.[\[2\]](#)

Logical Relationships in Synthesis

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** is a clear example of a functional group transformation, a fundamental concept in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Functional group transformations in the synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. Benzenemethanol, 3-bromo-2,5-difluoro- | CymitQuimica cymitquimica.com
- 4. (3-bromo-2,5-difluorophenyl)methanol, CasNo.1159186-56-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) jiuzhoua.lookchem.com

- 5. (3-Bromo-2,5-difluorophenyl)methanol | 1159186-56-7 [sigmaaldrich.com]
- 6. (3-溴-2,5-二氟苯基)甲醇 - CAS:1159186-56-7 - 阿镁生物 [amaybio.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591644#3-bromo-2-5-difluorophenyl-methanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com